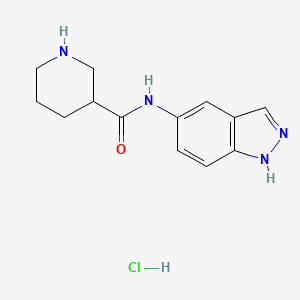

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride” is a third-generation, small-molecule, calcitonin gene-related peptide (CGRP) receptor antagonist . It’s being developed by Pfizer, under a license from Bristol-Myers Squibb, for the prevention and treatment of chronic and episodic migraine .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are part of the compound , has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

CGRP Receptor Antagonism

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is mentioned in the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists. A particular compound closely related to N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is highlighted for its economical and stereoselective synthesis, indicating its potential use in treating conditions related to CGRP, such as migraines (Cann et al., 2012).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

N-Substituted indazole-3-carboxamide derivatives, including structures similar to N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This suggests their potential application in the treatment of diseases where PARP-1 is implicated, such as certain cancers (Patel et al., 2012).

Cannabinoid Receptor Antagonism

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride has been studied in relation to cannabinoid receptors. Specifically, certain derivatives have been investigated for their agonistic and antagonistic activities towards cannabinoid receptors CB1 and CB2. This research highlights the compound's potential utility in modulating cannabinoid receptor activity, possibly contributing to treatments for disorders related to these receptors (Dimmito et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression .

Mode of Action

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in acetylation of histones, thereby loosening the DNA structure and promoting gene expression .

Biochemical Pathways

The compound affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it disrupts the balance between acetylation and deacetylation, leading to an overall increase in histone acetylation . This can affect various downstream effects, such as changes in gene expression, which can have numerous cellular effects .

Result of Action

The result of the action of N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is the inhibition of HDACs, leading to increased histone acetylation . This can lead to changes in gene expression, which can have various molecular and cellular effects, depending on the specific genes affected .

Safety and Hazards

Propiedades

IUPAC Name |

N-(1H-indazol-5-yl)piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12;/h3-4,6,8-9,14H,1-2,5,7H2,(H,15,17)(H,16,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJQVLAQYXYGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)